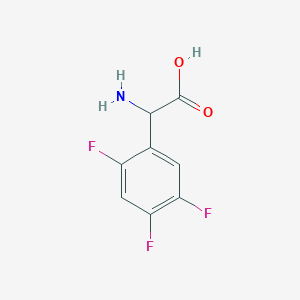

2-amino-2-(2,4,5-trifluorophenyl)acetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-2-(2,4,5-trifluorophenyl)acetic Acid is a phenylacetic acid with three fluorine atoms substituted on the benzene ring . It is a valuable intermediate for preparing various pharmacologically active compounds . In particular, it is used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .

Synthesis Analysis

The synthesis of 2-amino-2-(2,4,5-trifluorophenyl)acetic Acid involves several steps. One method involves the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation . The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . Another method involves the synthesis of 2,4,5-trifluorophenylacetic acid from 2,4,5-trifluoromandelic acid .Molecular Structure Analysis

The molecular formula of 2-amino-2-(2,4,5-trifluorophenyl)acetic Acid is C8H6F3NO2 . The InChI code is 1S/C8H6F3NO2/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7H,12H2,(H,13,14) .Chemical Reactions Analysis

2,4,5-Trifluorophenylacetic acid is used as a precursor for the synthesis of sitagliptin through a four-step reaction with an overall yield of 65% . It is also used in the synthesis of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors .Physical And Chemical Properties Analysis

The molecular weight of 2-amino-2-(2,4,5-trifluorophenyl)acetic Acid is 205.14 . It is a solid at room temperature .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid, focusing on six unique applications:

Pharmaceutical Development

2-amino-2-(2,4,5-trifluorophenyl)acetic acid is used in the development of pharmaceutical compounds, particularly as a building block for synthesizing various drugs. Its unique trifluorophenyl group enhances the metabolic stability and bioavailability of drug candidates, making it a valuable component in medicinal chemistry .

Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition studies, especially for enzymes like dipeptidyl peptidase IV (DPP-IV). Researchers use it to design and test new inhibitors that can potentially treat conditions like type 2 diabetes by regulating glucose metabolism .

Receptor Binding Assays

2-amino-2-(2,4,5-trifluorophenyl)acetic acid is employed in receptor binding assays to study the interaction between ligands and receptors. Its structural properties allow for the exploration of binding affinities and the development of receptor-specific drugs, particularly in the field of neuropharmacology .

Chemical Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its trifluorophenyl group is a versatile moiety that can be incorporated into various chemical frameworks, aiding in the creation of novel compounds for research and industrial applications .

作用機序

Target of Action

It is known that the carboxylic acid group within this compound interacts with certain clusters .

Mode of Action

The mode of action of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with its targets. The carboxylic acid group within this compound interacts with these targets and passivates deep-energy-level defects .

Biochemical Pathways

It is known that the compound’s interaction with its targets can lead to the passivation of deep-energy-level defects .

Pharmacokinetics

It is known that the compound is used for pharmaceutical testing .

Result of Action

The molecular and cellular effects of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid’s action involve the passivation of deep-energy-level defects . This suggests that the compound may have a stabilizing effect on its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid. For instance, the compound is shipped at room temperature in the continental US, which may vary elsewhere . This suggests that temperature could potentially affect the stability of the compound.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-amino-2-(2,4,5-trifluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTOUVYPNIXPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2,4,5-trifluorophenyl)acetic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2701483.png)

![4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol](/img/structure/B2701484.png)

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)

![5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2701494.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2701503.png)

![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2701506.png)